1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 2,4-dimethylphenyl moiety and the other to a 4-methylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-4-7-18(8-5-15)26(22,23)20-10-12-21(13-11-20)27(24,25)19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEOAHAXQQDQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,4-dimethylbenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride.
Reaction with Piperazine: The piperazine ring is then reacted with the sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with various receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other similar compounds such as:
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine: This compound has a methoxy group in place of one of the methyl groups, which can affect its chemical reactivity and biological activity.
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
